molecular formula C26H41N3O7 B6286673 (4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide CAS No. 1914971-04-2

(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide

Cat. No.: B6286673
CAS No.: 1914971-04-2
M. Wt: 507.6 g/mol
InChI Key: CCIKPSAVVIEPBK-OWOJBTEDSA-N
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Description

(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclooctene ring, a carboxamide group, and multiple ethoxy and propanoylamino linkages, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

TCO-PEG3-Maleimide is primarily targeted towards thiol-containing molecules , such as antibodies and cysteine-containing peptides . These targets play a crucial role in various biological processes, including immune response (antibodies) and protein structure and function (cysteine-containing peptides).

Mode of Action

The compound works by efficiently incorporating a trans-cyclooctene (TCO) moiety onto its targets . The maleimide group in TCO-PEG3-Maleimide specifically and efficiently reacts with reduced thiols (sulfhydryl groups, –SH) at pH 6.5 to 7.5, forming stable thioether bonds .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer arm in the compound imparts water solubility, which could potentially enhance its bioavailability .

Result of Action

The primary result of TCO-PEG3-Maleimide’s action is the efficient incorporation of the TCO moiety onto thiol-containing molecules . This modification can influence the function of the target molecules, potentially altering their interactions and activities within biological systems.

Action Environment

The action of TCO-PEG3-Maleimide is influenced by environmental factors such as pH and temperature. The maleimide group specifically reacts with reduced thiols at a pH range of 6.5 to 7.5 . Additionally, the TCO functional group remains stable in aqueous buffered media for weeks at 4°C, pH 7.5 , suggesting that the compound’s action, efficacy, and stability are influenced by these environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide involves multiple steps, including the formation of intermediate compounds. The key steps typically include:

    Formation of the cyclooctene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the carboxamide group: This step involves the reaction of the cyclooctene derivative with a suitable amine to form the carboxamide linkage.

    Incorporation of ethoxy and propanoylamino groups: These groups are introduced through nucleophilic substitution reactions, where ethoxy and propanoylamino precursors react with the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the cyclooctene ring and multiple ethoxy linkages provides distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O7/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIKPSAVVIEPBK-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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